Cas no 545424-04-2 (2-Thiophenecarboxaldehyde, 4-(2-pyridinyl)-)

2-Thiophenecarboxaldehyde, 4-(2-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl)-
- 4-(2-pyridinyl)-2-thiophenecarboxaldehyde
- SCHEMBL6193707
- 545424-04-2
- MDSUIQQKTHMNRA-UHFFFAOYSA-N
- 4-(PYRIDIN-2-YL)THIOPHENE-2-CARBALDEHYDE
- EN300-745943
-
- Inchi: 1S/C10H7NOS/c12-6-9-5-8(7-13-9)10-3-1-2-4-11-10/h1-7H
- InChI Key: MDSUIQQKTHMNRA-UHFFFAOYSA-N
- SMILES: C1(C=O)SC=C(C2=NC=CC=C2)C=1
Computed Properties
- Exact Mass: 189.02483502g/mol
- Monoisotopic Mass: 189.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.2Ų
2-Thiophenecarboxaldehyde, 4-(2-pyridinyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745943-0.25g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 0.25g |
$774.0 | 2024-05-23 | |
Enamine | EN300-745943-10.0g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 10.0g |
$3622.0 | 2024-05-23 | |
Enamine | EN300-745943-1.0g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 1.0g |
$842.0 | 2024-05-23 | |
Enamine | EN300-745943-0.05g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 0.05g |
$707.0 | 2024-05-23 | |
Enamine | EN300-745943-2.5g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 2.5g |
$1650.0 | 2024-05-23 | |
Enamine | EN300-745943-0.5g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 0.5g |
$809.0 | 2024-05-23 | |
Enamine | EN300-745943-0.1g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 0.1g |
$741.0 | 2024-05-23 | |
Enamine | EN300-745943-5.0g |
4-(pyridin-2-yl)thiophene-2-carbaldehyde |
545424-04-2 | 95% | 5.0g |
$2443.0 | 2024-05-23 |
2-Thiophenecarboxaldehyde, 4-(2-pyridinyl)- Related Literature
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
Additional information on 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl)-
Introduction to 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) (CAS No. 545424-04-2) and Its Emerging Applications in Chemical Biology
2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) (CAS No. 545424-04-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound, featuring a thiophene ring conjugated with a pyridine moiety and an aldehyde functional group, serves as a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. The aldehyde group provides a reactive site for further functionalization, while the thiophene and pyridine moieties contribute to favorable electronic and steric properties, making it an attractive building block for synthetic chemistry.
The thiophene ring is a five-membered aromatic heterocycle containing sulfur, and its incorporation into organic molecules often enhances their bioactivity and metabolic stability. In contrast, the pyridine group is a six-membered aromatic heterocycle with a nitrogen atom, which is widely recognized for its ability to interact with biological targets such as enzymes and receptors. The combination of these two heterocycles in 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) creates a molecule with dual functionality, enabling it to participate in diverse chemical transformations while maintaining strong interactions with biological systems.
Recent advancements in the field of medicinal chemistry have highlighted the potential of thiophene-pyridine hybrids as pharmacophores. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. For instance, derivatives of this class have been investigated for their ability to inhibit enzymes involved in cancer cell proliferation and metabolism. The aldehyde group in 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) can be readily converted into other functional groups such as amides, esters, or ketones through condensation reactions with various nucleophiles. This reactivity makes it an excellent starting material for the synthesis of more complex molecules.
One of the most compelling aspects of 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) is its utility in the development of small-molecule probes for biochemical studies. The compound’s ability to interact with biological targets allows researchers to design tools that can modulate or visualize specific pathways. For example, fluorescent derivatives of this molecule have been used to study protein-protein interactions in cells by fluorescence resonance energy transfer (FRET) or Förster resonance energy transfer (FRET) microscopy. Additionally, the aldehyde group can be used to link the probe to other biomolecules via covalent bonds, enabling the creation of affinity chromatography resins or affinity probes for drug discovery applications.
The synthesis of 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) can be achieved through several routes depending on the desired purity and scale of production. One common method involves the condensation of 4-bromothiophene-2-carbaldehyde with 2-aminopyridine under basic conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the thiophene-pyridine bond more efficiently. These synthetic strategies highlight the compound’s accessibility and versatility as a chemical intermediate.
In recent years, computational chemistry has played an increasingly important role in the design and optimization of molecules like 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl). Molecular modeling techniques can predict how this compound will interact with biological targets at the atomic level, providing insights into its potential bioactivity and helping to guide medicinal chemistry efforts. For example, virtual screening algorithms have been used to identify derivatives of this molecule that may have enhanced binding affinity or selectivity for specific enzymes or receptors.
The growing interest in green chemistry has also influenced the development of synthetic methods for thiophene-pyridine hybrids like 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl). Researchers are exploring solvent-free reactions, catalytic methods that minimize waste generation, and biocatalytic approaches that use enzymes instead of harsh chemical reagents. These efforts align with broader trends in sustainable chemistry and aim to reduce the environmental impact of pharmaceutical synthesis while maintaining high yields and purity.
The future prospects for 2-Thiophenecarboxaldehyde, 4-(2-pyridinyl) are promising as it continues to be explored in both academic research and industrial applications. Its unique structural features make it an ideal candidate for further derivatization into novel therapeutics or advanced materials. As our understanding of biological systems grows more sophisticated, compounds like this one will likely play an even greater role in addressing complex diseases and developing innovative technologies.
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